molecular formula C15H9F3N6 B5166949 N-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE

N-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE

Cat. No.: B5166949
M. Wt: 330.27 g/mol
InChI Key: FDMNJFHNEROPJU-UHFFFAOYSA-N
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Description

N-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE: is a complex organic compound that belongs to the class of tetrazoloquinoxalines. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrazoloquinoxaline moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-(trifluoromethyl)aniline with a suitable tetrazole derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product in high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

N-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoxaline and amine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

N-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE stands out due to its unique combination of a trifluoromethyl group and a tetrazoloquinoxaline moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-[3-(trifluoromethyl)phenyl]tetrazolo[1,5-a]quinoxalin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N6/c16-15(17,18)9-4-3-5-10(8-9)19-13-14-21-22-23-24(14)12-7-2-1-6-11(12)20-13/h1-8H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMNJFHNEROPJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NN=NN23)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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